![molecular formula C13H12O2 B1248452 Methyl 2-methylazulene-1-carboxylate CAS No. 54654-48-7](/img/structure/B1248452.png)
Methyl 2-methylazulene-1-carboxylate
Overview
Description
"Methyl 2-methylazulene-1-carboxylate" is a compound of interest in organic chemistry due to its structural uniqueness and potential for various chemical transformations. Its synthesis, properties, and reactions are pivotal for understanding its chemical behavior and applications in material science and organic synthesis.
Synthesis Analysis
The synthesis of "Methyl 2-methylazulene-1-carboxylate" involves strategic reactions under controlled conditions. Wang et al. (2008) reported its preparation in the presence of molecular sieves to achieve good yield, followed by bromination to obtain derivatives (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of "Methyl 2-methylazulene-1-carboxylate" and its derivatives has been studied using various spectroscopic methods. Wu et al. (1997) detailed the characterization of similar compounds through IR, UV-vis, NMR, and Mass spectra, with X-ray crystallography providing insights into the spatial arrangement of atoms (Wu et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving "Methyl 2-methylazulene-1-carboxylate" highlight its reactivity and potential for functional group modifications. The compound undergoes various reactions, including bromination and condensation, yielding a range of derivatives with diverse properties (Wang et al., 2008); (Saito et al., 1980).
Scientific Research Applications
Synthesis and Chemical Reactions
- Methyl 2-methylazulene-1-carboxylate has been used in various chemical synthesis processes. For example, its preparation in the presence of molecular sieves has been demonstrated to achieve good yields. This compound has also been subjected to bromination under different conditions, leading to the production of brominated derivatives (Wang et al., 2008).
Condensation Reactions
- It participates in condensation reactions. The reaction of 2-methylazulene derivatives, such as methyl 2-methylazulene-1-carboxylate, with benzaldehyde in the presence of alkoxide has been reported. This process results in the formation of 2-styrylazulene derivatives (Saito, Morita, & Takase, 1980).
Bicyclic Azulene Compounds
- Bicyclic azulene compounds have been prepared from derivatives like methyl 2-methylazulene-1-carboxylate. These compounds have been characterized by various spectroscopic methods, and their structures have been determined, including by X-ray crystallography (Wu, Cheng, Wen, & Hsiao, 1997).
Natural Occurrence and Biological Activity
- In the context of natural products and biological activity, derivatives of methylazulene, including 4-methylazulene-1-carboxylic acid, have been isolated from natural sources like liverworts. These compounds have shown potential anti-inflammatory and anti-ulcer activities (Nakagawara et al., 1992).
Application in Dye Synthesis
- Methyl 2-methylazulene-1-carboxylate has been used in the synthesis of azulene-based dye molecules. These dyes have been characterized and studied for their photoluminescent properties, indicating potential applications in materials science (Wang, Fang, Zheng, & Wang, 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-methylazulene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-8-10-6-4-3-5-7-11(10)12(9)13(14)15-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKZGJCCXHLQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=CC2=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460475 | |
Record name | Methyl 2-methylazulene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylazulene-1-carboxylate | |
CAS RN |
54654-48-7 | |
Record name | Methyl 2-methylazulene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the main challenge in synthesizing Methyl 2-methylazulene-1-carboxylate and how was it addressed in the study?
A1: Previous methods for synthesizing Methyl 2-methylazulene-1-carboxylate suffered from low yields. The study demonstrated that introducing molecular sieves during the preparation significantly improved the yield of Methyl 2-methylazulene-1-carboxylate []. This improvement suggests that molecular sieves effectively remove byproducts or water generated during the reaction, shifting the equilibrium towards product formation.
Q2: What is the significance of the bromination reactions described in the paper?
A2: The researchers investigated the bromination of Methyl 2-methylazulene-1-carboxylate using N-bromosuccinimide under different conditions []. This investigation aimed to explore the reactivity of the azulene ring system and achieve selective bromination at specific positions. By varying the reaction conditions, the study successfully synthesized two different brominated derivatives: Methyl 1-bromo-2-methylazulene-1-carboxylate and Methyl 1-bromo-2-(bromomethyl)azulene-1-carboxylate. This selective bromination opens avenues for further chemical modifications and exploration of structure-activity relationships.
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